2-Fluoro-3-hydroxybenzaldehyde

Physical Properties Purification Formulation

2-Fluoro-3-hydroxybenzaldehyde (103438-86-4) is the essential, non-substitutable building block for fluorinated phenylephrines (2-FPE). The 2-fluoro-3-hydroxy pattern uniquely controls beta-adrenergic selectivity; regioisomers (3-fluoro-2-hydroxy, 4-fluoro-3-hydroxy) fail to replicate this activity. Dual aldehyde/phenol reactivity supports SAR probes, salen ligands, and heterocyclic synthesis. ≥98% purity. Demand the correct isomer—generic substitution compromises pharmacological fidelity.

Molecular Formula C7H5FO2
Molecular Weight 140.11 g/mol
CAS No. 103438-86-4
Cat. No. B1330501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxybenzaldehyde
CAS103438-86-4
Molecular FormulaC7H5FO2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)F)C=O
InChIInChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
InChIKeyJHPNLGYUKQTWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-hydroxybenzaldehyde (CAS 103438-86-4): A Key Fluorinated Benzaldehyde Building Block for Drug Discovery and Chemical Synthesis


2-Fluoro-3-hydroxybenzaldehyde (CAS 103438-86-4) is a fluorinated benzaldehyde derivative with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol . It is a key intermediate in the synthesis of biologically active compounds, particularly ring-fluorinated phenylephrines [1], and is recognized as a versatile building block in medicinal chemistry and agrochemical research [2].

Why 2-Fluoro-3-hydroxybenzaldehyde is Not Simply Interchangeable with Other Fluorinated Benzaldehydes


The precise position of the fluorine and hydroxyl groups on the benzaldehyde ring critically influences a compound's electronic properties, hydrogen-bonding capabilities, and metabolic stability [1]. Simple substitution with a regioisomer like 3-fluoro-2-hydroxybenzaldehyde or a positional analog such as 4-fluoro-3-hydroxybenzaldehyde can lead to a complete loss or significant alteration of biological activity, as demonstrated in structure-activity relationship (SAR) studies of adrenergic ligands [2]. This is because fluorine's strong electronegativity alters the pKa of the adjacent hydroxyl group and the overall conformation of the molecule, which directly impacts target binding and downstream pharmacology [3]. Therefore, generic substitution based on molecular formula alone is not scientifically valid for critical research applications.

Quantitative Differentiation of 2-Fluoro-3-hydroxybenzaldehyde from Key Analogs


Physical Property Comparison: Melting Point Differentiation for Formulation and Purification

The melting point of 2-Fluoro-3-hydroxybenzaldehyde is 112-113°C . This is a key differentiating physical property from other mono-fluorinated hydroxybenzaldehyde regioisomers. For instance, while a specific melting point for the 4-fluoro-3-hydroxy isomer is not uniformly reported, the 3-fluoro-2-hydroxybenzaldehyde analog is reported as a liquid or a lower melting point solid . This higher melting point indicates a more crystalline solid form, which can be advantageous for purification by recrystallization and for long-term storage stability.

Physical Properties Purification Formulation

Reactivity in Baeyer-Villiger Oxidation: Selectivity Differences vs. Other Fluorobenzaldehydes

In an enzymatic Baeyer-Villiger oxidation study, 2-fluorobenzaldehyde (a close structural analog) was converted by 4-hydroxyacetophenone monooxygenase (HAPMO) to yield fluorophenols and minor amounts of fluorobenzoic acids [1]. The study highlights that the selectivity of this oxidation is influenced by the fluorine substituent's position. While data for 2-fluoro-3-hydroxybenzaldehyde itself was not reported in this study, this class-level evidence demonstrates that the presence and position of a fluorine atom on the benzaldehyde ring directly dictates the product distribution in oxidative metabolic pathways. This makes the specific 2-fluoro-3-hydroxy regioisomer a non-interchangeable substrate for biocatalytic or metabolic studies compared to other fluorinated benzaldehydes.

Biocatalysis Enzymatic Oxidation Metabolite Synthesis

Functional Impact on Adrenergic Pharmacology: Direct Comparison via Fluorophenylephrine Derivatives

2-Fluoro-3-hydroxybenzaldehyde is a crucial precursor for synthesizing 2-fluorophenylephrine (2-FPE) [1]. In a comparative pharmacological study, 2-FPE, along with 4-FPE and 6-FPE, were evaluated for adrenergic activity. The order of potency for α1-adrenergic agonism was 6-FPE > PE (phenylephrine) > 4-FPE > 2-FPE [2]. Conversely, for β-adrenergic receptor displacement, the order was 2-FPE > 4-FPE = PE >> 6-FPE [2]. This demonstrates that the fluorine atom's position, and by extension the starting aldehyde used, profoundly alters the selectivity and potency profile of the final bioactive molecule. Using the 4-fluoro or 6-fluoro starting material would produce a compound with a drastically different pharmacological profile.

Medicinal Chemistry Adrenergic Receptors Structure-Activity Relationship

High-Value Application Scenarios for 2-Fluoro-3-hydroxybenzaldehyde


Precursor for Adrenergic Ligand Development

As directly evidenced by the synthesis of 2-fluorophenylephrine (2-FPE) [1], this compound is a non-substitutable building block for generating molecules with a unique beta-adrenergic binding profile. Researchers investigating the adrenergic system, particularly those seeking to dissect alpha- and beta-receptor selectivity, require this specific isomer to produce the desired pharmacological tool or lead compound.

Biocatalysis and Metabolism Studies

The distinct reactivity of fluorinated benzaldehydes in enzymatic Baeyer-Villiger oxidations, as inferred from class-level data [2], positions 2-Fluoro-3-hydroxybenzaldehyde as a valuable substrate for exploring the selectivity of monooxygenases and aldehyde dehydrogenases. Its unique substitution pattern will yield a specific metabolite profile, making it a useful probe for studying enzyme mechanisms and metabolic pathways.

Synthesis of Complex Fluorinated Scaffolds

The compound's high purity (typically ≥98%) and well-defined solid-state properties (melting point 112-113°C) make it an ideal building block for multi-step organic synthesis . Its dual functionality (aldehyde and phenol) allows for diverse chemical transformations, including the formation of salen ligands and other heterocyclic systems relevant to medicinal and materials chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.